5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one
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Overview
Description
5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one is a chemical compound that belongs to the class of triazinanones. This compound is characterized by the presence of a triazinanone ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazinanones
Scientific Research Applications
5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- Thiazole derivatives
Uniqueness
5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one is unique due to its specific triazinanone ring structure and the presence of both chlorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one |
InChI |
InChI=1S/C16H16ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9,14-15,18-19H,10H2,(H,20,21) |
InChI Key |
GVCNRYWPRHTKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(C(=O)NN2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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